Cyclopropyl(2,4-dichloropyridin-3-yl)methanone
Description
Properties
Molecular Formula |
C9H7Cl2NO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-4-12-9(11)7(6)8(13)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
GXKYIDYFORHEED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone typically involves the reaction of cyclopropyl ketone with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone has been identified as a promising scaffold for the development of novel therapeutic agents. Its structure allows for the modification of biological activity through the introduction of diverse substituents.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that derivatives can inhibit the BCL6 protein, which is implicated in various cancers. Optimization of these compounds has led to increased potency and selectivity against cancer cell lines, demonstrating their potential as effective chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Agricultural Applications
In agriculture, this compound is being investigated as a potential pesticide or herbicide.
Pesticidal Activity
The compound has shown efficacy against various pests, particularly in its ability to disrupt insect hormonal systems. This action can lead to growth regulation and mortality in target insect populations, providing a means for sustainable pest control .
Herbicidal Potential
Additionally, its herbicidal properties are being explored for controlling weed species that threaten crop yields. The compound's mode of action involves interference with photosynthesis or other metabolic pathways critical to plant growth .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Cyclopropyl Methanone Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Cyclopropyl(2,4-dichloropyridin-3-yl)methanone | Cyclopropane + dichloropyridine | 2,4-dichloro on pyridine | C9H5Cl2NO | 218.06 |
| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropane + chlorophenyl + piperazine | 4-chlorophenyl, piperazine | C14H16ClN3O | 277.75 |
| Cyclopropyl[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone | Cyclopropane + purine-pyrrolidine | Purine, pyrrolidine, ethyl, methyl | C20H24N8O | 392.46 |
Key Observations :
- The target compound’s dichloropyridine group distinguishes it from the chlorophenyl and purine substituents in analogs. The electron-withdrawing Cl atoms may enhance electrophilicity at the methanone carbon compared to phenyl or heteroaromatic systems.
- The piperazine and pyrrolidine moieties in analogs introduce basic nitrogen atoms, which can improve solubility and hydrogen-bonding capacity—features absent in the target compound.
Key Observations :
- Piperazine-containing analogs (e.g., 3a , 3c ) demonstrate dual anticancer and antituberculosis activity, likely due to their ability to disrupt cellular processes via hydrogen bonding and hydrophobic interactions .
- The target compound’s dichloropyridine group may confer distinct bioactivity, as chlorinated heterocycles are known to inhibit enzymes like kinases or bacterial synthases. However, empirical data are lacking.
Reactivity Insights :
- The cyclopropane ring in all compounds may undergo ring-opening reactions under acidic or oxidative conditions.
- The dichloropyridine group’s electron-deficient nature could make the target compound more reactive toward nucleophiles compared to phenyl or purine analogs.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | 2.8 | ~0.5 (low) | 35.3 |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 2.1 | ~10 (moderate) | 54.6 |
| Purine-pyrrolidine analog | 1.5 | ~20 (high) | 105.7 |
Key Observations :
- The target compound’s low solubility (predicted) contrasts with the higher solubility of piperazine/purine analogs, attributed to their nitrogen-rich structures.
- The dichloropyridine group increases lipophilicity (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. Its molecular formula is , with a molecular weight of approximately 205.07 g/mol. The unique structure enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For example, studies have shown its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus vulgaris
- Fungi : Candida albicans, Aspergillus fumigatus
The compound's mechanism likely involves the inhibition of key enzymes involved in microbial metabolism, although specific pathways remain to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
- Cell Lines Tested : Human HepG-2 (liver cancer), MDA-MB-231 (breast cancer)
- Cytotoxicity Assays : MTT assays demonstrated dose-dependent inhibition of cell proliferation with IC50 values indicating moderate potency .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to:
- Enzyme Inhibition : Particularly against α-glucosidase, which is crucial in carbohydrate metabolism.
- Receptor Modulation : Potentially affecting signaling pathways involved in cell growth and apoptosis.
These interactions suggest that the compound could be developed further as a therapeutic agent for conditions such as diabetes and cancer.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL.
- Cytotoxic Studies : Research involving HepG-2 cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups .
- Molecular Docking Studies : Computational modeling has suggested favorable binding interactions between this compound and target proteins involved in cancer progression, indicating potential as a lead compound for further drug development .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 100 (HepG-2) |
| Cyclopropyl(2,3-dichloropyridin-4-yl)methanone | Moderate | Moderate | 80 (various lines) |
| Cyclopropyl(3,4-dichloropyridin-2-yl)methanone | Yes | Low | 150 (various lines) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Cyclopropyl(2,4-dichloropyridin-3-yl)methanone?
- Methodological Answer: A robust approach involves palladium-catalyzed cross-coupling reactions. For example, SiliaCat DPP-Pd has been used for coupling bromopyridinyl methanone derivatives with cyclopropylmagnesium bromide under microwave irradiation (150°C, 40 min) in a dioxane/water solvent system. Purification typically involves column chromatography and preparative HPLC, avoiding the need for palladium removal post-synthesis .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer:
- X-ray crystallography: SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to determine bond lengths, angles, and stereochemistry. This is particularly effective for resolving cyclopropane ring geometry and pyridine substituent orientations .
- NMR spectroscopy: and NMR are essential for confirming substitution patterns, as demonstrated in analogous dichlorophenyl methanone syntheses .
Q. How does the cyclopropyl group influence the compound's physicochemical properties?
- Methodological Answer: The cyclopropane ring enhances metabolic stability by reducing oxidative degradation and increases lipid solubility, improving blood-brain barrier permeability. Computational studies (e.g., molecular dynamics) can model these effects by analyzing ring strain and electronic interactions with target receptors .
Advanced Research Questions
Q. What computational strategies are used to predict binding interactions of this compound with biological targets?
- Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking simulations assess the cyclopropyl group's conformational constraints and electronic effects on receptor binding. For example, cyclopropane-containing ligands have shown enhanced affinity for enzymes like HMG-CoA reductase and HIV-1 reverse transcriptase .
Q. How can catalytic conditions be optimized for large-scale synthesis while minimizing side reactions?
- Methodological Answer: Reaction parameters such as catalyst loading (e.g., SiliaCat DPP-Pd at 2 mol%), solvent polarity (dioxane/water mixtures), and microwave irradiation time (30–50 min) are systematically varied. Kinetic studies using HPLC-MS monitor intermediates to identify optimal conditions for minimizing byproducts like dehalogenated derivatives .
Q. What experimental approaches are used to evaluate metabolic stability in vitro?
- Methodological Answer:
- Microsomal assays: Incubate the compound with liver microsomes (human/rat) and measure degradation rates via LC-MS/MS. The cyclopropyl group’s rigidity reduces CYP450-mediated oxidation, as observed in analogous drug candidates .
- Isotope labeling: -labeled analogs track metabolic pathways, identifying stable vs. labile regions in the molecule .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystallographic data for cyclopropane-containing compounds?
- Methodological Answer: Cross-validate SHELX-refined structures with neutron diffraction or high-resolution synchrotron data to resolve ambiguities in cyclopropane ring geometry. For example, discrepancies in bond lengths (e.g., 1.51 Å vs. 1.54 Å) may arise from thermal motion artifacts, requiring low-temperature data collection .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
